3-Chloro-4-(trifluoromethoxy)benzoic acid

Descripción general

Descripción

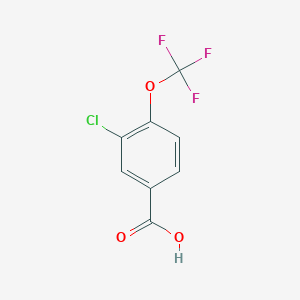

3-Chloro-4-(trifluoromethoxy)benzoic acid is an organic compound with the molecular formula C8H4ClF3O3. It is a white to yellow solid that is used in various chemical applications. The compound is known for its unique chemical structure, which includes a chloro group and a trifluoromethoxy group attached to a benzoic acid core .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method involves the chlorination of 4-(trifluoromethoxy)benzoic acid using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of 3-Chloro-4-(trifluoromethoxy)benzoic acid may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions

3-Chloro-4-(trifluoromethoxy)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The benzoic acid moiety can undergo oxidation to form corresponding carboxylate derivatives or reduction to form alcohol derivatives.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

Substitution: Formation of substituted benzoic acid derivatives.

Oxidation: Formation of carboxylate salts.

Reduction: Formation of benzyl alcohol derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-Chloro-4-(trifluoromethoxy)benzoic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have shown promising biological activities, particularly in cancer research:

- Antiproliferative Properties : Certain derivatives exhibit significant antiproliferative effects against melanoma cell lines, suggesting potential applications in cancer treatment.

- Enzyme Interaction : Research indicates that these derivatives can effectively interact with enzymes involved in cancer cell proliferation, highlighting their therapeutic potential.

Organic Synthesis

The compound is utilized in organic synthesis for the development of complex molecules. Its unique functional groups enable various chemical reactions, including:

- Esterification Reactions : The carboxylic acid group can react with alcohols to form esters, which are valuable in creating fragrances and pharmaceuticals.

- Halogenation Reactions : The presence of chlorine allows for further halogenation, expanding the range of synthetic possibilities.

Agrochemicals

Research has indicated that compounds similar to this compound may possess herbicidal properties. The trifluoromethoxy group enhances lipophilicity, potentially improving the efficacy of agrochemical formulations.

Material Science

Due to its unique structural features, this compound can be used in developing advanced materials:

- Fluorinated Polymers : The trifluoromethoxy group can be incorporated into polymer matrices to improve thermal stability and chemical resistance.

- Coatings and Adhesives : Its chemical properties make it suitable for use in specialized coatings that require enhanced durability.

Case Studies

- Cancer Treatment Research : A study investigated the antiproliferative effects of various derivatives of this compound on melanoma cells. Results indicated significant inhibition of cell growth, warranting further exploration into its mechanisms of action and potential clinical applications.

- Synthesis of Fluorinated Compounds : Researchers have successfully synthesized novel fluorinated compounds using this compound as a precursor. These compounds demonstrated enhanced properties suitable for pharmaceutical applications.

Mecanismo De Acción

The mechanism of action of 3-Chloro-4-(trifluoromethoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in medicinal chemistry for designing drugs with better bioavailability .

Comparación Con Compuestos Similares

Similar Compounds

4-(Trifluoromethyl)benzoic acid: Similar in structure but lacks the chloro group.

3-(Trifluoromethoxy)benzoic acid: Similar but without the chloro group.

3-Chloro-4-methoxybenzoic acid: Similar but with a methoxy group instead of a trifluoromethoxy group.

Uniqueness

3-Chloro-4-(trifluoromethoxy)benzoic acid is unique due to the presence of both chloro and trifluoromethoxy groups, which impart distinct chemical properties such as increased reactivity and enhanced lipophilicity. These features make it a versatile compound in various chemical and biological applications .

Actividad Biológica

3-Chloro-4-(trifluoromethoxy)benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant research findings and case studies.

This compound is characterized by the following chemical structure:

- Molecular Formula : CHClFO

- Molecular Weight : 227.57 g/mol

- CAS Number : 1858241-42-0

The trifluoromethoxy group enhances the compound's lipophilicity, which facilitates its interaction with biological membranes, potentially increasing its bioavailability and efficacy in biological systems.

Antimicrobial Activity

Research indicates that derivatives of benzoic acid, including this compound, exhibit notable antimicrobial properties. A study highlighted that compounds with trifluoromethyl substitutions demonstrated potent growth inhibition against various Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 0.78 to 3.125 μg/ml .

Table 1: Antimicrobial Activity of Trifluoromethyl Benzoic Acid Derivatives

| Compound | MIC (μg/ml) | Bacterial Strain |

|---|---|---|

| This compound | 0.78 - 3.125 | Staphylococcus aureus |

| 4-Chloro-3-(trifluoromethoxy)benzoic acid | 1.5 - 5.0 | Bacillus subtilis |

| 3-Fluoro-4-methylbenzoic acid | 2.0 - 6.0 | Enterococcus faecalis |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Notably, certain derivatives have shown antiproliferative effects against melanoma cell lines, suggesting potential applications in cancer treatment. The presence of the trifluoromethoxy group is believed to enhance these effects due to increased metabolic stability and improved interaction with cellular targets.

Case Study: Antiproliferative Effects on Melanoma

In a recent study, various benzoic acid derivatives were tested for their ability to inhibit the proliferation of melanoma cells. The results indicated that compounds with halogenated substituents exhibited enhanced activity compared to their non-halogenated analogs. Specifically, this compound demonstrated significant inhibition of cell growth at concentrations as low as 10 µM .

Enzyme Inhibition

Another area of interest is the compound's ability to act as an enzyme inhibitor. Studies have shown that benzoic acid derivatives can modulate the activity of key enzymes involved in various biological processes. For instance, it has been reported that compounds similar to this compound can activate cathepsins B and L, which are important in protein degradation pathways .

Table 2: Enzyme Inhibition Activity

| Enzyme | Compound | Activity (%) at 10 µM |

|---|---|---|

| Cathepsin B | This compound | 467.3 ± 3.9 |

| Cathepsin L | This compound | Significant activation |

The mechanism through which this compound exerts its biological effects involves several pathways:

- Cell Membrane Interaction : The lipophilic nature due to the trifluoromethoxy group allows for better penetration into cell membranes.

- Enzyme Interaction : The compound may interact with specific enzymes, leading to either inhibition or activation depending on the target.

- Reactive Intermediate Formation : The nitro group (in related compounds) can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially disrupting normal cellular processes.

Propiedades

IUPAC Name |

3-chloro-4-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O3/c9-5-3-4(7(13)14)1-2-6(5)15-8(10,11)12/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGVQWEOEEXGRSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)Cl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378744 | |

| Record name | 3-Chloro-4-(trifluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158580-93-9 | |

| Record name | 3-Chloro-4-(trifluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-4-(trifluoromethoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.